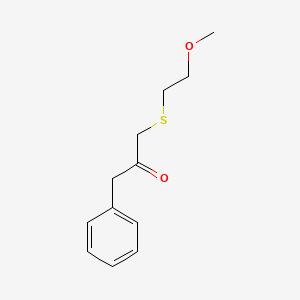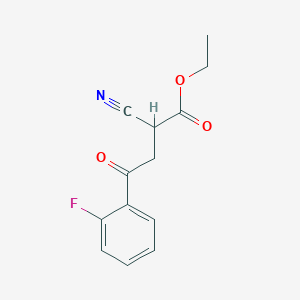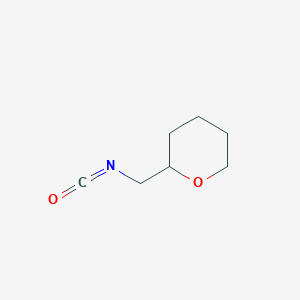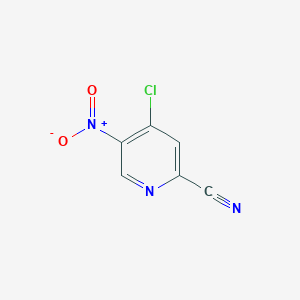
(2-Cyclohexylethyl)(pivaloyloxy)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylethyl)(pivaloyloxy)zinc is an organozinc compound with the molecular formula C13H24O2Zn. It is used in various chemical reactions and research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)(pivaloyloxy)zinc typically involves the reaction of cyclohexylethyl halide with zinc pivalate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexylethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler zinc compounds.
Substitution: The pivaloyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of organozinc compounds with different functional groups .
Applications De Recherche Scientifique
(2-Cyclohexylethyl)(pivaloyloxy)zinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Cyclohexylethyl)(pivaloyloxy)zinc involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to interact with different substrates and reagents, making it a versatile tool in chemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2-Cyclohexylethyl)(pivaloyloxy)zinc include:
- Zinc pivalate
- Cyclohexylethyl zinc bromide
- Cyclohexylethyl zinc chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the cyclohexylethyl and pivaloyloxy groups, which confer unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H25O2Zn- |
|---|---|
Poids moléculaire |
278.7 g/mol |
Nom IUPAC |
2,2-dimethylpropanoic acid;ethylcyclohexane;zinc |
InChI |
InChI=1S/C8H15.C5H10O2.Zn/c1-2-8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h8H,1-7H2;1-3H3,(H,6,7);/q-1;; |
Clé InChI |
KIFLLKPPDJQARM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)O.[CH2-]CC1CCCCC1.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)




